molecular formula C11H17N3O3S B14817144 N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide

N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide

Cat. No.: B14817144
M. Wt: 271.34 g/mol
InChI Key: HGHMMWDNFVOBQB-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C11H17N3O3S and a molecular weight of 271.339 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

N-[3-cyclopropyloxy-2-(dimethylamino)pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C11H17N3O3S/c1-14(2)11-10(17-8-4-5-8)9(6-7-12-11)13-18(3,15)16/h6-8H,4-5H2,1-3H3,(H,12,13)

InChI Key

HGHMMWDNFVOBQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-2-(dimethylamino)pyridine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-2-(dimethylamino)pyridin-4-YL)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropoxy group adds steric hindrance, affecting the compound’s interaction with molecular targets. Additionally, the methanesulfonamide group enhances its solubility and stability in various solvents .

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